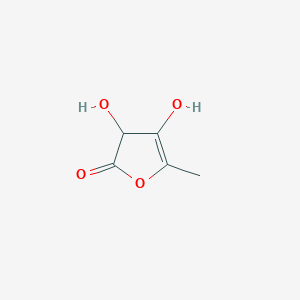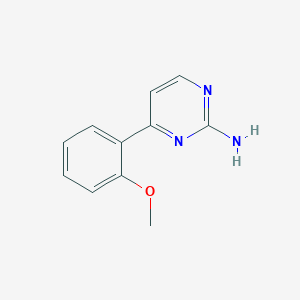
4-(2-Methoxyphenyl)pyrimidin-2-amine
Overview
Description
4-(2-Methoxyphenyl)pyrimidin-2-amine is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol It is a pyrimidine derivative, characterized by the presence of a methoxyphenyl group attached to the pyrimidine ring
Preparation Methods
The synthesis of 4-(2-Methoxyphenyl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with 2-methoxybenzaldehyde under acidic conditions to form the desired product . Another approach includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated pyrimidine . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(2-Methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators. It may also have applications in the development of new pharmaceuticals targeting specific biological pathways.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition helps in reducing inflammation and associated symptoms.
Comparison with Similar Compounds
4-(2-Methoxyphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)pyrimidin-4-amine: This compound has a similar structure but differs in the position of the methoxy group on the pyrimidine ring.
4-(4-Methoxyphenyl)pyrimidin-2-amine: Another similar compound with the methoxy group attached to a different position on the phenyl ring.
2-(2-Methoxyphenyl)pyrimidin-4-amine: This compound has the methoxy group attached to the phenyl ring at a different position, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
4-(2-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGBRATJJXDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






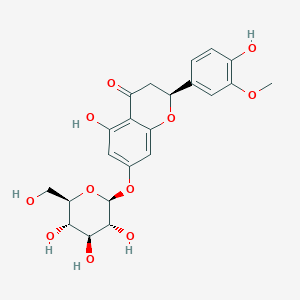

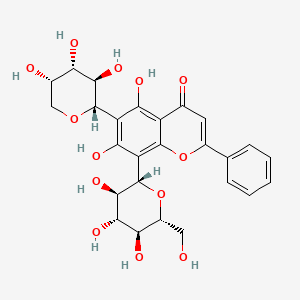

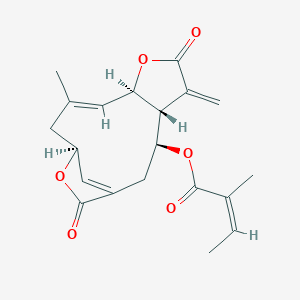
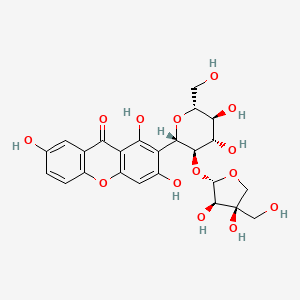
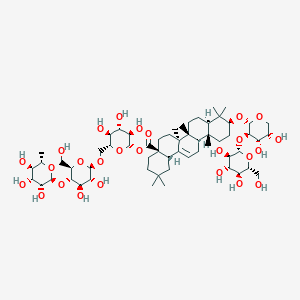
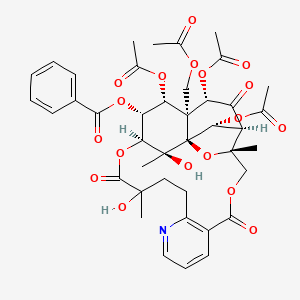
![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)
